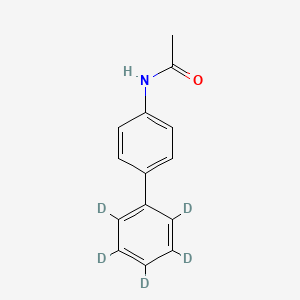

N-Acetyl-4-aminobiphenyl-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetyl-4-aminobiphenyl-d5 is a labeled metabolite of 4-aminobiphenyl, which is a procarcinogenic agent . It is used for research purposes .

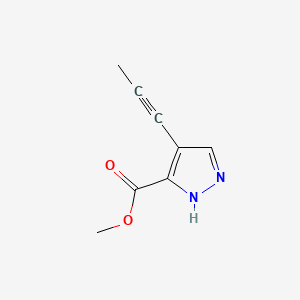

Molecular Structure Analysis

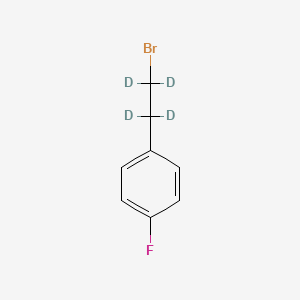

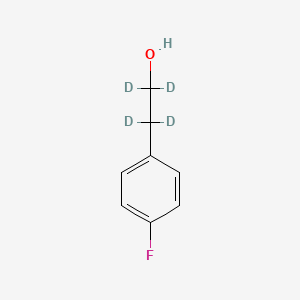

The molecular formula of this compound is C14H8D5NO, and its molecular weight is 216.29 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.29 . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 419.3±24.0 °C at 760 mmHg .Scientific Research Applications

Biomarker Analysis in Cancer Research N-Acetyl-4-aminobiphenyl (N-Acetyl-4-ABP) and its derivatives, such as N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), play crucial roles in cancer research. 4-ABP, a major carcinogen found in tobacco smoke and overheated meats, forms DNA adducts like dG-C8-4-ABP, which are used as biomarkers to assess cancer risk. Recent advancements in detecting and quantifying these adducts in biological samples have primarily focused on liquid chromatography-mass spectrometry (LC-MS) techniques. These methods have significantly contributed to understanding the metabolism, carcinogenicity, and the biological impact of 4-ABP exposure, providing insights into the molecular mechanisms of carcinogenesis and potential preventive strategies (Chen, Zhang, & Vouros, 2018).

Therapeutic Potential in Psychiatry N-Acetylcysteine (NAC), an acetylated derivative related to the research context of N-acetylated compounds, has emerged as a potential therapeutic agent in psychiatry. NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways highlights the broader applicability of N-acetylated compounds in medical research. It has shown promise in treating psychiatric disorders, such as addiction, schizophrenia, and bipolar disorder, by possibly exerting benefits beyond its antioxidant properties, which include restoring neural health and reducing oxidative stress (Dean, Giorlando, & Berk, 2011).

Understanding Acetylation in Bacterial Physiology Research into the acetylation mechanisms, such as those performed by GCN5-related N-acetyltransferases (GNATs), sheds light on the diverse roles of acetylation across cellular processes. These enzymes, which transfer an acetyl moiety from acetyl coenzyme A to various substrates, including small molecules and proteins, are crucial for understanding bacterial gene expression, protein synthesis, detoxification, and virulence. Insights into GNATs' substrate specificity and enzymatic mechanisms can inform the development of new antibiotics and therapeutic strategies targeting bacterial pathogens (Burckhardt & Escalante‐Semerena, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

N-Acetyl-4-aminobiphenyl-d5 is a labeled metabolite of 4-aminobiphenyl

Mode of Action

It is known to be a metabolite of 4-aminobiphenyl, which is a procarcinogenic agent . This suggests that it may interact with cellular targets to induce carcinogenic effects.

Biochemical Pathways

As a metabolite of 4-aminobiphenyl, it may be involved in similar biochemical pathways, potentially contributing to carcinogenic processes .

Result of Action

Given its status as a metabolite of a procarcinogenic agent, it may contribute to carcinogenic processes at the molecular and cellular levels .

properties

IUPAC Name |

N-[4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDILRDQOVJED-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)NC(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-hydroxy-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate](/img/structure/B564943.png)